

(1r,3s)-3-Aminocyclopentanol Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (1r,3s)-3-Aminocyclopentanol
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **(1r,3s)-3-Aminocyclopentanol hydrochloride**. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physical and Chemical Properties

(1r,3s)-3-Aminocyclopentanol hydrochloride is a white to off-white solid organic compound. It is a chiral molecule with specific stereochemistry that is crucial for its application in pharmaceutical synthesis. Below is a summary of its key physical and chemical properties.

Property	Value	Source
Molecular Formula	C ₅ H ₁₂ ClNO	[1]
Molecular Weight	137.61 g/mol	[1]
Appearance	White to off-white solid	N/A
Melting Point	93-96 °C	[1]
Boiling Point	No data available	N/A
Solubility	Slightly soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.	[1]
Hydrogen Bond Donor Count	3	N/A
Hydrogen Bond Acceptor Count	2	N/A
Rotatable Bond Count	0	N/A
Topological Polar Surface Area	46.3 Å ²	N/A

Experimental Protocols

Detailed methodologies for determining the key physical properties of **(1r,3s)-3-Aminocyclopentanol hydrochloride** are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Melting Point Determination (Capillary Method)

The melting point of **(1r,3s)-3-Aminocyclopentanol hydrochloride** can be determined using a standard capillary melting point apparatus.

Materials:

- **(1r,3s)-3-Aminocyclopentanol hydrochloride** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **(1r,3s)-3-Aminocyclopentanol hydrochloride** sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
 - For an accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 15-20 °C below the expected melting point.
 - Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Recording the Melting Range:
 - Record the temperature at which the first drop of liquid appears (the beginning of melting).
 - Record the temperature at which the last solid crystal melts (the end of melting). This range represents the melting point of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure and assessing the purity of **(1r,3s)-3-Aminocyclopentanol hydrochloride**.

Materials:

- **(1r,3s)-3-Aminocyclopentanol hydrochloride** sample (5-25 mg)
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)
- 5 mm NMR tubes
- Pipettes and filtration medium (e.g., glass wool)
- NMR spectrometer

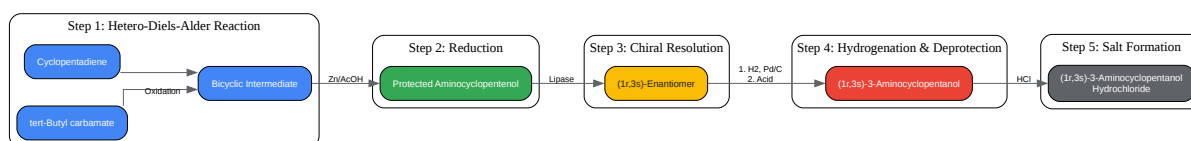
Procedure:

- Sample Preparation:
 - Accurately weigh 5-25 mg of the **(1r,3s)-3-Aminocyclopentanol hydrochloride** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given its slight solubility, gentle warming or vortexing may be required to aid dissolution. DMSO-d₆ is often a good choice for hydrochloride salts.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- Acquire a ^{13}C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ^{13}C , a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
- Data Processing and Analysis:
 - Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
 - Phase the resulting spectrum and perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of different protons.
 - Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm the structure of the molecule.
 - Analyze the chemical shifts in the ^{13}C NMR spectrum to identify all unique carbon atoms.
 - Assess the purity of the sample by looking for impurity peaks in both the ^1H and ^{13}C spectra.

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of **(1r,3s)-3-Aminocyclopentanol hydrochloride**. This multi-step process involves key chemical transformations to achieve the desired stereochemistry and final salt form.



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Caption: Synthetic pathway for **(1r,3s)-3-Aminocyclopentanol hydrochloride**.

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References

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